3-Methoxypyridine-2-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyridine-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIHDWHDNSSMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxypyridine 2 Sulfonyl Fluoride and Analogous Pyridine Sulfonyl Fluorides
Traditional Synthetic Approaches to Sulfonyl Fluorides
Traditional methods for the synthesis of sulfonyl fluorides have long been established, primarily relying on the conversion of more accessible sulfur-containing functional groups. These methods, while foundational, often require harsh conditions or hazardous reagents.
Halogen Exchange: Conversion from Sulfonyl Chlorides and Sulfonate Esters
The most common traditional route to sulfonyl fluorides is the halogen exchange (Halex) reaction of the corresponding sulfonyl chlorides. nih.gov This transformation involves the nucleophilic displacement of the chloride with a fluoride (B91410) ion. Various fluoride sources can be employed for this purpose.
Potassium fluoride (KF) in an aqueous solution or in combination with a phase-transfer catalyst like 18-crown-6 (B118740) in an organic solvent such as acetonitrile (B52724) has been widely used. nih.gov A more efficient and commonly used reagent is potassium bifluoride (KHF2), which can effectively convert both alkyl and aryl sulfonyl chlorides to their corresponding sulfonyl fluorides under mild conditions, often minimizing hydrolysis of the product. rhhz.net
For the synthesis of a compound like 3-Methoxypyridine-2-sulfonyl fluoride, this would first require the preparation of 3-methoxypyridine-2-sulfonyl chloride. This intermediate can be synthesized from the corresponding thiol (3-methoxypyridine-2-thiol) via oxidative chlorination, for instance, using aqueous sodium hypochlorite. rhhz.net The subsequent fluoride-chloride exchange would yield the desired sulfonyl fluoride.
| Fluorinating Agent | Solvent/Conditions | Substrate Scope | Ref. |
| KF/18-crown-6 | Acetonitrile, room temp. | Aryl & Alkyl sulfonyl chlorides | nih.gov |
| KHF2 | Water/Organic solvent | Aryl & Alkyl sulfonyl chlorides | rhhz.net |
| TBAF(t-BuOH)4 | Not specified | Arylsulfonyl chlorides | rhhz.net |
Conversion from sulfonate esters to sulfonyl fluorides is less direct and often proceeds via an initial conversion to the sulfonyl chloride. For example, a sulfonate can be reacted with chlorosulfuric acid to form the sulfonyl chloride, which is then subjected to halogen exchange. bohrium.com Reagents like diethylaminosulfur trifluoride (DAST) have also been used to convert preformed sulfonates to sulfonyl fluorides, though yields can be moderate. nih.gov
Pathways from Sulfonic Acids and Sulfonate Salts
Sulfonic acids and their salts are stable and readily available starting materials for the synthesis of sulfonyl fluorides. These methods typically involve a two-step, one-pot process where the sulfonic acid is first converted into an activated intermediate, such as a sulfonyl chloride, which then undergoes fluorination. rhhz.netnih.gov
Reagents like cyanuric chloride or trichloroacetonitrile (B146778) in the presence of triphenylphosphine (B44618) can be used to generate the sulfonyl chloride in situ from the sulfonic acid. rhhz.netrsc.org This is immediately followed by the addition of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to complete the conversion to the sulfonyl fluoride. rhhz.net
More direct, single-step deoxyfluorination strategies have also been developed. For instance, thionyl fluoride (SOF2) can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.org Another approach utilizes Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under milder conditions. nih.govrsc.org While these methods are generally effective for many aromatic systems, their application to pyridine (B92270) sulfonic acids can sometimes result in lower yields due to side reactions like the formation of sulfonic acid anhydrides. nih.gov
| Reagent System | Key Features | Substrate Scope | Ref. |
| Cyanuric chloride / KHF2 | One-pot, two-step | Sulfonates and Sulfonic acids | rsc.org |
| Thionyl fluoride (SOF2) | Direct deoxyfluorination | Sulfonic acid sodium salts | nih.govrsc.org |
| Xtalfluor-E® | Milder conditions, bench-stable | Aryl & Alkyl sulfonic acids/salts | nih.govrsc.org |
Historical Methods Involving Sulfonyl Hydrazides and Thiosulfonates
Historically, other sulfur-containing precursors have been utilized. Sulfonyl hydrazides can be converted to sulfonyl fluorides, often through oxidative fluorination. rhhz.netd-nb.info Similarly, thiosulfonates have served as precursors in some of the earlier synthetic approaches to sulfonyl fluorides. d-nb.info These methods, while part of the historical development of sulfonyl fluoride synthesis, are generally less common in modern synthetic practice due to the often more direct and efficient routes available from sulfonyl chlorides and sulfonic acids.
Modern Catalytic Strategies for Sulfonyl Fluoride Construction
To overcome the limitations of traditional methods, particularly in terms of functional group tolerance and substrate scope, modern catalytic strategies have been developed. These approaches often allow for the direct introduction of the sulfonyl fluoride moiety into aromatic and heteroaromatic systems.
Transition-Metal Catalyzed Routes
A significant advancement in the synthesis of sulfonyl fluorides is the palladium-catalyzed coupling of aryl and heteroaryl halides with a sulfur dioxide source, followed by in-situ fluorination. This one-pot procedure offers a practical and efficient alternative to traditional methods, especially for complex and functionalized molecules. nih.gov
This process typically involves the reaction of an aryl or heteroaryl bromide or iodide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The palladium catalyst, often in conjunction with a suitable phosphine (B1218219) ligand like AmPhos, facilitates the insertion of SO2 to form a sulfinate intermediate. This intermediate is then treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to generate the final sulfonyl fluoride product. nih.gov
This methodology has been successfully applied to a wide variety of substrates, including heteroaryl bromides. However, the direct functionalization of some heteroaromatic rings can be challenging and may result in lower yields compared to their benzenoid counterparts. nih.gov For the synthesis of this compound, this would likely start from 2-bromo-3-methoxypyridine. The reaction conditions, particularly the choice of palladium catalyst, ligand, and temperature, would be crucial for achieving a good yield.
| Catalyst/Ligand | SO2 Source | Fluorinating Agent | Substrate Scope | Ref. |
| PdCl2(AmPhos)2 | DABSO | NFSI | Aryl & Heteroaryl bromides/iodides | nih.gov |
| Pd(OAc)2/CataCXium A | DABSO | Not specified | Aryl iodides | rhhz.net |
This catalytic approach demonstrates excellent functional group tolerance, allowing for the synthesis of sulfonyl fluorides in the presence of various sensitive functional groups, which is a significant advantage for late-stage functionalization in drug discovery programs. nih.gov
Copper-Mediated Syntheses
Copper-mediated reactions have emerged as a valuable tool for the synthesis of sulfonyl fluorides. These methods often involve radical pathways and can be used to form S-F bonds under mild conditions. A notable development is the copper-catalyzed radical fluorine atom transfer (FAT) to sulfonyl radicals. acs.orgfigshare.com This approach has been facilitated by the use of specific ligands, such as 4-methoxypyridine (B45360) 1-oxide, which promote the challenging transformation. acs.orgfigshare.com
Copper-catalyzed protocols have been developed for the fluorosulfonylation of C(sp³)–H bonds and the 1,2-aminofluorosulfonylation of inactivated alkenes. acs.org These methods allow for the preparation of aliphatic sulfonyl fluorides that are not easily accessible through other means. acs.org The reactions demonstrate high functional group tolerance and are operationally simple. acs.org The (2-pyridyl)sulfonyl group has also been shown to be a key multifunctional group in facilitating copper-mediated cross-coupling reactions to form fluorinated compounds. researchgate.net
Other Transition Metal Catalysis (e.g., Iron, Nickel)
While palladium and copper catalysis are prominent, other transition metals like iron and nickel have also been utilized in the synthesis of sulfonyl fluorides and related compounds. Transition metal-catalyzed reactions, in general, offer powerful methods for constructing these molecules. nih.gov For instance, iron-catalyzed fluorosulfonylation of olefins has been reported as a strategy for synthesizing lactam-functionalized sulfonyl fluorides via a radical process. researchgate.net Nickel catalysis has been employed in reactions such as the direct hydromonofluoromethylation of unactivated olefins. researchgate.net
The development of transition metal-catalyzed methods has significantly advanced the field of fluorine chemistry by providing efficient and selective routes to a wide range of organofluorine compounds. nih.govbeilstein-journals.org These catalytic systems often allow for the use of readily available starting materials and can tolerate a broad spectrum of functional groups. nih.gov
Electrochemical Synthesis Protocols
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for preparing sulfonyl fluorides. These techniques avoid the need for stoichiometric oxidants and often proceed under mild conditions. nih.govccspublishing.org.cn
Oxidative Coupling of Thiols and Disulfides with Potassium Fluoride
A significant advancement in electrochemical synthesis is the direct oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govacs.org This method is environmentally benign and utilizes inexpensive and abundant starting materials. nih.gov The reaction is typically carried out in a biphasic solvent system using simple graphite (B72142) and stainless steel electrodes, without the need for additional catalysts or oxidants. acs.org
This electrochemical protocol exhibits a broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, and yields the corresponding sulfonyl fluorides in synthetically useful amounts. acs.orgtue.nl The use of KF as the fluoride source is a key advantage due to its low cost and safety compared to more expensive and atom-inefficient fluoride sources used in other methods. acs.orgtue.nl The main byproduct of this synthesis is sulfonic acid, which can be formed through anodic oxidation or hydrolysis of the sulfonyl fluoride product. acs.org
Table 2: Substrate Scope of Electrochemical Sulfonyl Fluoride Synthesis
| Substrate Type | Example | Product | Yield (%) |
| Heteroaryl Thiol | 2-mercapto-4,6-dimethylpyrimidine | 4,6-dimethylpyrimidine-2-sulfonyl fluoride | 74 |
| Aryl Thiol | Thiophenol | Benzenesulfonyl fluoride | Varies |
| Alkyl Thiol | Cysteine | Cysteine-derived sulfonyl fluoride | Varies |
| Disulfide | Diphenyl disulfide | Benzenesulfonyl fluoride | Varies |
Note: Yields are dependent on the specific substrate and reaction conditions.
Continuous Flow Methodologies for Enhanced Efficiency and Scalability
To further improve the efficiency and scalability of electrochemical sulfonyl fluoride synthesis, continuous flow methodologies have been developed. researchgate.net Flow chemistry offers several advantages over batch processes, including better control over reaction parameters, improved safety, and higher space-time yields. researchgate.netrsc.org
In a continuous flow setup, the electrochemical oxidative coupling of thiols and potassium fluoride can be accelerated. researchgate.net This approach allows for the rapid production of sulfonyl fluorides and can be integrated with subsequent in-flow reactions, such as SuFEx click chemistry, enabling the synthesis and immediate utilization of the product without intermediate isolation. researchgate.net This is particularly advantageous for producing volatile sulfonyl fluorides. researchgate.net The use of a small reactor volume and short residence times can lead to very high productivity. rsc.org
Radical-Mediated Synthesis Pathways
Radical-mediated reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering mild reaction conditions and broad functional group tolerance. These methods are particularly valuable for the synthesis of complex pyridine sulfonyl fluorides.
Visible-light photoredox catalysis has revolutionized the synthesis of sulfonyl fluorides by enabling the generation of fluorosulfonyl radicals under gentle conditions. researchgate.net This approach provides a new and general route to access alkenyl sulfonyl fluorides and can be extended to the late-stage fluorosulfonylation of complex molecules, including natural products. researchgate.net The process often involves the use of a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer (SET) process to generate the key fluorosulfonyl radical intermediate. researchgate.net
A notable development in this area is the three-component aminofluorosulfonylation of unactivated alkenes, which is achieved by merging photocatalytic proton-coupled electron transfer (PCET) with radical relay processes. nih.govrsc.org This method allows for the efficient synthesis of diverse aliphatic sulfonyl fluorides that incorporate medicinally relevant heterocyclic scaffolds. nih.govrsc.org Mechanistic studies have confirmed the involvement of amidyl, alkyl, and sulfonyl radicals in this transformation. nih.gov
The general mechanism for photoredox-catalyzed fluorosulfonylation can be illustrated as follows:
Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).
Single-electron transfer from a suitable donor to the excited photocatalyst, or from the excited photocatalyst to a suitable acceptor, to initiate the radical cascade.
Generation of the fluorosulfonyl radical (•SO₂F) from a precursor.
Addition of the •SO₂F radical to a substrate, such as an alkene or arene.
Further reaction of the resulting radical intermediate to form the final product and regenerate the photocatalyst.
This methodology has been successfully applied to the synthesis of various fluorinated aromatic compounds, showcasing its broad applicability. mdpi.com
The choice of the fluorosulfonyl radical precursor is critical for the success of radical-mediated fluorosulfonylation reactions. Historically, gaseous reagents like sulfuryl chloride fluoride (ClSO₂F) and sulfuryl fluoride (SO₂F₂) have been used. However, their gaseous nature and hazardous properties have limited their widespread application. nih.gov
To address these limitations, significant research has been dedicated to developing bench-stable, solid-state reagents for the generation of fluorosulfonyl radicals. One such class of reagents is the imidazolium-based fluorosulfonate salts, such as IMSF (imidazolium fluorosulfonate). nih.gov IMSF is an air-stable, crystalline solid that can be easily handled and serves as an excellent precursor for the •SO₂F radical under photocatalytic conditions. nih.gov The cationic nature of IMSF facilitates a stepwise formation of the fluorosulfonyl radical via a SET reduction process. nih.gov This reagent has been successfully employed in the radical fluorosulfonylation, hydrofluorosulfonylation, and migratory SO₂F-difunctionalization of unsaturated hydrocarbons. nih.gov
Another important development is the use of 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.govspringernature.com These redox-active reagents are also bench-stable solids and have been shown to be effective in the radical fluorosulfonylation of olefins via a photoredox catalytic pathway. nih.gov FABI reagents are compatible with a wide range of substrates that are often problematic when using gaseous FSO₂Cl, such as electron-rich alkenes. nih.gov
The development of these solid-state reagents has significantly expanded the scope and practicality of radical fluorosulfonylation reactions, making them more accessible for the synthesis of complex molecules like this compound. rsc.org
| Reagent | Chemical Name | Physical State | Key Advantages |
| IMSF | Imidazolium fluorosulfonate | Solid | Air-stable, crystalline, easy to handle, good reactivity under photocatalytic conditions. nih.gov |
| FABI | 1-Fluorosulfonyl 2-aryl benzoimidazolium triflate | Solid | Bench-stable, effective for challenging substrates like electron-rich olefins. nih.govspringernature.com |
| ClSO₂F | Sulfuryl chloride fluoride | Gas | Traditional reagent, but hazardous and difficult to handle. nih.gov |
| SO₂F₂ | Sulfuryl fluoride | Gas | Inexpensive but relatively inert and requires harsh reaction conditions for radical generation. nih.gov |
Protecting Group Strategies in Sulfonyl Fluoride Synthesis
The inherent reactivity of the sulfonyl fluoride group can sometimes interfere with synthetic transformations at other parts of a molecule. To overcome this, protecting group strategies are employed to mask the sulfonyl fluoride moiety during synthesis.
A common strategy involves the protection of the parent sulfinate, which can then be converted to the sulfonyl fluoride in a later step. chemrxiv.org This approach is particularly useful as it allows for the introduction of the sulfonyl fluoride group late in a synthetic route, thereby avoiding potential compatibility issues with various reagents and reaction conditions. chemrxiv.orgchemrxiv.orgresearchgate.net
Recently, novel photolabile sulfinate protecting groups (SPGs) have been developed. chemrxiv.orgnih.govnih.gov These protecting groups are stable under a wide range of common synthetic conditions, including cross-coupling, acidic, and basic environments. rutgers.eduvisiblelegacy.com A key advantage of these photolabile SPGs is that the deprotection step can be achieved under mild conditions using light, often in the presence of a reagent like Selectfluor, to directly yield the desired sulfonyl fluoride. chemrxiv.orgnih.govnih.gov This simplifies the synthetic process by avoiding the need for harsh deprotection reagents. rutgers.edu
Examples of recently developed photolabile SPGs include para-methoxybenzyl Rongalite and ortho-nitrobenzyl Rongalite. chemrxiv.org These, along with other stable SPGs like 2-trimethylsilylethyl sulfone (SES), provide a toolbox of protecting groups with orthogonal deprotection conditions, allowing for greater flexibility in complex synthetic planning. chemrxiv.org
The stability of various sulfonate esters as protecting groups has also been systematically studied, providing a guide for selecting the appropriate protecting group based on the required reaction conditions. nih.govresearchgate.net
| Protecting Group | Deprotection Condition | Stability Profile |
| para-Methoxybenzyl Rongalite | Light and Selectfluor | Stable under mild reaction conditions, including amide coupling and acidic Boc deprotection. chemrxiv.org |
| ortho-Nitrobenzyl Rongalite | Light and Selectfluor | Stable under mild reaction conditions, but partially reduced under hydrogenation. chemrxiv.org |
| 2-Trimethylsilylethyl sulfone (SES) | Fluoride source | Broad stability, including under Buchwald-Hartwig coupling conditions. chemrxiv.org |
Chemical Reactivity and Transformation Pathways of 3 Methoxypyridine 2 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity
SuFEx is a click chemistry platform that relies on the robust yet selectively reactive nature of the S-F bond. Sulfonyl fluorides, such as 3-Methoxypyridine-2-sulfonyl fluoride, are stable entities that can be activated under specific conditions to react with a wide array of nucleophiles, leading to the formation of sulfonates, sulfonamides, and other sulfur-containing linkages. ccspublishing.org.cnrhhz.net
Nucleophilic Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)
While specific studies detailing the reactivity of this compound with alcohols and phenols are not extensively documented in publicly available literature, the general reactivity of sulfonyl fluorides in SuFEx chemistry provides a strong indication of its expected behavior. The reaction with O-nucleophiles typically requires activation, often facilitated by a base or a catalyst, to generate the corresponding sulfonate esters. researchgate.net
The general transformation can be represented as follows:
R-OH + 3-Methoxypyridine-2-SO₂F → 3-Methoxypyridine-2-SO₂-OR + HF
Research on other sulfonyl fluorides has shown that the choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions. nih.govnih.gov For instance, the reaction of various phenols with sulfonyl fluorides often proceeds efficiently in the presence of organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
Table 1: Representative Conditions for SuFEx Reactions with Phenols (General)
| Sulfonyl Fluoride | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aryl-SO₂F | Phenol | DBU | CH₃CN | Room Temp | Good to Excellent |
| Aryl-SO₂F | Substituted Phenols | DBU | CH₃CN | Room Temp | Good to Excellent |
Note: This table represents generalized conditions for SuFEx reactions and not specific data for this compound due to a lack of available literature.
Nucleophilic Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines, Sulfonamides)
The reaction of sulfonyl fluorides with N-nucleophiles is a cornerstone of SuFEx chemistry, providing a reliable method for the synthesis of sulfonamides. nih.gov While specific data for this compound is scarce, the general principles of SuFEx suggest it will readily react with primary and secondary amines to form the corresponding sulfonamides. nih.gov These reactions are often catalyzed by bases or Lewis acids to enhance the reaction rate. nih.gov
A general reaction scheme is as follows:
R₂NH + 3-Methoxypyridine-2-SO₂F → 3-Methoxypyridine-2-SO₂-NR₂ + HF
Recent advancements have introduced catalytic systems, such as Ca(NTf₂)₂/DABCO, that facilitate the SuFEx reaction with amines at room temperature, offering a unified and mild approach for the synthesis of a diverse range of sulfonamides. nih.gov The reaction with sulfonamides would similarly lead to the formation of N-sulfonylsulfonamides.
Table 2: General Conditions for SuFEx Reactions with Amines
| Sulfonyl Fluoride | Amine | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylsulfonyl fluoride | Various Amines | Ca(NTf₂)₂/DABCO | THF | Room Temp | High |
| Sulfamoyl fluorides | Various Amines | Ca(NTf₂)₂/DABCO | THF | Room Temp | High |
Note: This table illustrates general conditions and not specific experimental results for this compound.
Formation of Sulfur-Carbon Bonds through SuFEx Pathways
The formation of sulfur-carbon bonds via SuFEx pathways typically involves the reaction of a sulfonyl fluoride with a suitable carbon nucleophile. While less common than reactions with O- and N-nucleophiles, this transformation is a powerful tool for constructing sulfone moieties. ccspublishing.org.cn The reaction generally requires the activation of the sulfonyl fluoride and a sufficiently reactive carbon nucleophile, such as an organometallic reagent or a stabilized carbanion.
Participation in Multicomponent Reactions and Cyclizations
The robust nature of the sulfonyl fluoride group allows for its incorporation into molecules that can subsequently participate in multicomponent reactions (MCRs) and cyclization cascades. The SuFEx handle can be introduced early in a synthetic sequence, and its stability allows it to be carried through various transformations before being engaged in a final ligation step. mdpi.com For instance, a molecule containing both a sulfonyl fluoride and another reactive group could undergo an MCR to build a complex scaffold, with the sulfonyl fluoride available for a subsequent SuFEx coupling. Similarly, intramolecular SuFEx reactions can be designed to facilitate cyclizations, leading to the formation of heterocyclic structures containing a sulfonyl linkage.
Unconventional Reactivity of Sulfonyl Fluorides
Beyond the classic nucleophilic substitution at the sulfur center, sulfonyl fluorides can exhibit unconventional reactivity, most notably acting as a leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon bonds at the position where the sulfonyl fluoride group was attached.
SO₂F as an Alternative Leaving Group in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Defluorosulfonylative Couplings)
Recent research has demonstrated that the typically inert C-S bond of aryl sulfonyl fluorides can be activated by transition metal catalysts, such as palladium complexes, to participate in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comrsc.orgscholaris.caclaremont.edu This allows for the coupling of the aryl group of the sulfonyl fluoride with boronic acids or their esters to form biaryl compounds. While specific studies on this compound are not prevalent, research on the closely related pyridine-2-sulfonyl fluoride (PyFluor) has shown that it can effectively participate in such couplings. cdnsciencepub.comclaremont.edunih.gov
The general reaction for the Suzuki-Miyaura coupling is:
3-Methoxypyridine-2-SO₂F + R-B(OR')₂ --[Pd catalyst]--> 3-Methoxy-2-R-pyridine + FSO₂-B(OR')₂
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor)
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | dppf | - | Dioxane/Water | 65-100 | Modest to Good |
Note: This data is for the analogous compound PyFluor and serves as an illustrative example.
Furthermore, a novel transformation known as defluorosulfonylative coupling has been developed. springernature.com In this reaction, the sulfonyl fluoride group is not just a leaving group but also a source of SO₂ extrusion, leading to the formation of a new C-N bond. This has been particularly demonstrated in the reaction of 3-aryloxetane sulfonyl fluorides with amines to generate amino-oxetanes. springernature.com This pathway represents an alternative to the traditional SuFEx reactivity and expands the synthetic utility of the sulfonyl fluoride moiety.
Exploration of Radical-Mediated Transformations
While the chemistry of this compound is dominated by ionic pathways, its potential in radical-mediated transformations is an emerging area of interest. The sulfonyl fluoride group, typically regarded as a stable electrophilic handle, can participate in or influence radical processes under specific conditions.
Recent advancements have demonstrated that sulfonyl fluorides can be converted to sulfonyl radicals under photoredox catalysis, which can then engage in reactions with alkenes. researchgate.net Although this transformation involves the consumption of the sulfonyl fluoride, it highlights the accessibility of the corresponding sulfonyl radical. For this compound, generation of the 3-methoxypyridine-2-sulfonyl radical could open pathways for additions to unsaturated systems or C-H functionalization reactions.
Furthermore, photocatalytic methods have been developed for the synthesis of alkyl sulfonyl fluorides from organoboron precursors, DABSO (a source of sulfur dioxide), and a fluorine source like Selectfluor. nih.gov These mild, visible-light-mediated conditions are compatible with a wide range of functional groups, suggesting that the 3-methoxypyridine (B1141550) core would be tolerant to such reaction environments. nih.govuclouvain.be This implies the potential for synthesizing derivatives of the target compound through radical-based SO2 insertion and fluorination strategies. researchgate.netnih.govresearchgate.netmdpi.com
The reactivity of the pyridine (B92270) ring itself towards radicals has also been studied. For instance, sulfate (B86663) radicals (SO4•−) have been shown to react with substituted pyridines, leading to the formation of hydroxypyridine radical adducts. unlp.edu.arresearchgate.net The rate of this reaction is influenced by the electronic nature of the substituents on the pyridine ring. unlp.edu.arresearchgate.net For this compound, a radical attack on the pyridine ring would likely be influenced by the combined directing effects of the methoxy (B1213986) and sulfonyl fluoride groups.
| Transformation Type | Reagents/Conditions | Potential Product Type | Key Feature |
| Sulfonyl Radical Generation | Photocatalyst, Light | Adducts with alkenes/alkynes | Conversion of the S(VI)-F group into a reactive radical intermediate. |
| Radical Fluorosulfonylation | Organoboron reagents, DABSO, Selectfluor, Photocatalyst | Functionalized alkyl sulfonyl fluorides | Mild, visible-light mediated synthesis compatible with heterocyclic cores. nih.govuclouvain.be |
| Radical Addition to Pyridine | Sulfate Radicals (SO4•−) | Hydroxylated pyridine derivatives | Direct functionalization of the pyridine ring via radical addition. unlp.edu.arresearchgate.net |
Derivatization and Functionalization of the Pyridine Core
The pyridine moiety of this compound serves as a scaffold for further chemical modification through a variety of established and modern synthetic methodologies.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing sulfonyl fluoride group at the C2 position. This electronic setup makes the ring highly susceptible to nucleophilic attack. While the sulfonyl fluoride itself is a potential leaving group, the fluoride atom on the sulfonyl group is not typically displaced in SNAr reactions. Instead, other leaving groups on the ring would be readily substituted. For instance, in the closely related 3-methoxy-2-nitropyridine, the nitro group is efficiently displaced by nucleophiles like [18F]fluoride, demonstrating that the C2 position is highly activated towards SNAr. researchgate.net The methoxy group at C3, being an electron-donating group, has been shown to have only a minor impact on the high reactivity of the C2 position in such systems. researchgate.net Therefore, if a suitable leaving group were present at the C4 or C6 positions of the this compound ring, it would be highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). The reactivity order in SNAr on halopyridines is typically F > Cl > Br > I, as the first, rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.govsci-hub.se
Electrophilic Aromatic Substitution (SEAr): In contrast to its high reactivity towards nucleophiles, the pyridine ring in this compound is strongly deactivated towards electrophilic attack. The pyridine nitrogen and the C2-sulfonyl fluoride group both withdraw electron density from the ring, making it less nucleophilic. youtube.com The directing effects of the existing substituents would determine the position of any potential substitution. The methoxy group (-OCH3) at C3 is an activating, ortho-, para-director. organicchemistrytutor.comyoutube.com The sulfonyl fluoride group (-SO2F) is a strongly deactivating, meta-director. youtube.com
Considering these competing effects:
The -OCH3 group directs electrophiles to the C2 and C4 positions. The C2 position is already substituted.
The -SO2F group directs electrophiles to the C4 and C6 positions (meta to itself).
Direct C–H functionalization offers a more efficient route to modify the pyridine core without pre-installing leaving groups. nih.gov The regioselectivity of these reactions is typically controlled by directing groups that coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond. nih.gov
For this compound, the pyridine nitrogen atom can act as an endogenous directing group, typically favoring functionalization at the C6 position. The C2 position is already substituted. Palladium-catalyzed C-H arylations and alkenylations have been extensively developed for pyridine derivatives. beilstein-journals.orgresearchgate.net Furthermore, mono-N-protected amino acids (MPAA) have been employed as ligands to promote non-chelate-assisted C-H activation, enabling dehydrogenative Heck reactions on pyridines. beilstein-journals.org It is also possible to achieve functionalization at the C3 or C4 positions, often referred to as distal C-H functionalization, by using specialized directing groups temporarily installed on the nitrogen or another part of the molecule. nih.govbeilstein-journals.org Given the substitution pattern, the most likely positions for direct C-H functionalization would be C6, followed by C4 and C5, depending on the specific catalytic system employed.
Metalation: Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In substituted pyridines, a methoxy group can act as a directed metalation group (DMG). However, the acidity of the ring protons is also a key factor. For 3-methoxypyridine, deprotonation can occur at C2 or C4. researchgate.net With the C2 position blocked in this compound, metalation would be expected to occur regioselectively at the C4 position upon treatment with a strong base like lithium diisopropylamide (LDA) or a TMP-based reagent (TMP = 2,2,6,6-tetramethylpiperidino). researchgate.netacs.orgacs.org The resulting organometallic intermediate can then be trapped with various electrophiles to install a wide range of functional groups at the C4 position.
Cross-Coupling Reactions: A significant transformation pathway for pyridine-2-sulfonyl fluorides is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the entire sulfonyl fluoride group acts as a leaving group, enabling C-S bond activation and the formation of a new C-C bond. nih.govnih.govresearchgate.netcdnsciencepub.comclaremont.edu This desulfonative cross-coupling has been demonstrated for pyridine-2-sulfonyl fluoride (PyFluor) and its derivatives with various hetero(aryl) boronic acids and esters. nih.govnih.gov This methodology provides a direct route to 2-arylpyridines. Applying this to this compound would allow for the direct synthesis of 3-methoxy-2-arylpyridine derivatives, which are valuable scaffolds in medicinal chemistry.
| Reaction Type | Position | Reagents/Catalyst | Outcome |
| Metalation (DoM) | C4 | Strong base (e.g., LDA, LiTMP) then E+ | Introduction of an electrophile at C4. researchgate.net |
| Suzuki-Miyaura | C2 | Ar-B(OR)2, Pd catalyst (e.g., Pd(dppf)Cl2) | Replacement of -SO2F with an aryl group. nih.govnih.gov |
| Directed C-H Functionalization | C6 | Pd(OAc)2, Ligand, Coupling Partner | Introduction of aryl/alkenyl groups at C6. nih.govbeilstein-journals.org |
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reactivity and mechanisms of complex organic molecules.
SNAr Mechanisms: The textbook mechanism for SNAr involves a two-step addition-elimination pathway via a discrete Meisenheimer complex. However, recent computational and experimental studies suggest that many SNAr reactions, particularly on heterocycles with good leaving groups, may proceed through a concerted (single transition state) mechanism. nih.gov DFT calculations can elucidate the energy landscape, determining whether a stable Meisenheimer intermediate exists or if the reaction proceeds directly from reactants to products through a single transition state. For a highly activated system like a substituted 2-halopyridine, the barrier for elimination from the intermediate would be very low, potentially making the intermediate fleeting or rendering the process effectively concerted.
Electrophilic Substitution: DFT studies have been used to analyze the nucleophilicity of substituted pyridines and to model the reaction pathways of electrophilic aromatic substitution. ias.ac.inresearcher.life Such studies on the nitration of pyridine and pyridine-N-oxide confirm that the reaction proceeds through a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org The calculations also highlight the profound deactivating effect of protonation on the pyridine nitrogen, which significantly raises the activation energy for electrophilic attack. rsc.org A computational analysis of this compound would allow for the quantification of the competing directing effects of the methoxy and sulfonyl fluoride groups and predict the most favorable site for electrophilic attack by mapping the potential energy surface.
C-S Bond Activation: The mechanism of the palladium-catalyzed desulfonative Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluorides is of significant interest. While a Pd(0)/Pd(II) catalytic cycle is common for Suzuki couplings, a Pd(II)/Pd(IV) cycle is also possible. researchgate.net DFT calculations on the activation of sulfonyl fluorides by Ni(0) complexes suggest that oxidative addition can occur at either the S-F or the C-S bond, with similar energetics. chemrxiv.org Mechanistic experiments and DFT calculations for the palladium-catalyzed reaction suggest that oxidative addition occurs at the C–S bond, followed by desulfonation to form a Pd–F intermediate, which then facilitates transmetalation with the boronic acid. researchgate.net These computational models are essential for understanding catalyst behavior and developing more efficient cross-coupling protocols.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms. For 3-Methoxypyridine-2-sulfonyl fluoride (B91410), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 3-Methoxypyridine-2-sulfonyl fluoride would exhibit distinct signals for the methoxy (B1213986) group and the three protons on the pyridine (B92270) ring.
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the methoxy and sulfonyl fluoride substituents. The proton at position 6 (H-6) is anticipated to be the most downfield due to the inductive effect of the adjacent nitrogen and the sulfonyl group. The protons at positions 4 (H-4) and 5 (H-5) would appear at intermediate chemical shifts, with their exact positions determined by the combined electronic influences of the substituents. Spin-spin coupling between adjacent protons on the pyridine ring would result in characteristic splitting patterns (e.g., doublets, doublet of doublets), allowing for their unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.4 | dd | J(H4-H5), J(H4-H6) |
| H-5 | 7.0 - 7.2 | t or dd | J(H5-H4), J(H5-H6) |
| H-6 | 8.2 - 8.4 | d | J(H6-H5) |
| -OCH₃ | 3.9 - 4.1 | s | - |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and related structures.
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
The carbon of the methoxy group is expected to appear in the upfield region of the spectrum (δ 55-60 ppm). The carbons of the pyridine ring will be observed in the aromatic region (δ 110-160 ppm). The carbon atom attached to the electron-withdrawing sulfonyl fluoride group (C-2) and the carbon attached to the methoxy group (C-3) are expected to be significantly deshielded and appear at lower field. The chemical shifts of C-4, C-5, and C-6 will also be influenced by the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 155 - 160 |
| C-4 | 115 - 120 |
| C-5 | 120 - 125 |
| C-6 | 145 - 150 |
| -OCH₃ | 55 - 60 |
Note: Predicted values are based on typical chemical shifts for substituted pyridines.
Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. The chemical shift of the fluorine atom in the sulfonyl fluoride group (-SO₂F) is a key diagnostic feature. Aryl sulfonyl fluorides typically exhibit ¹⁹F NMR signals in a characteristic range. For this compound, the fluorine signal is expected to appear as a singlet in the range of +40 to +70 ppm (relative to CFCl₃). The precise chemical shift can provide insights into the electronic environment of the sulfonyl fluoride group.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, which is crucial for complete structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (e.g., between H-4 and H-5, and between H-5 and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For instance, it would link the H-4, H-5, and H-6 signals to their corresponding C-4, C-5, and C-6 signals, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. For example, correlations would be expected between the methoxy protons and C-3, and between the pyridine protons and adjacent or nearby carbons, providing definitive evidence for the substitution pattern on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms. For this compound (C₆H₆FNO₃S), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass with the calculated theoretical mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₇FNO₃S⁺ | 192.0125 |
| [M+Na]⁺ | C₆H₆FNNaO₃S⁺ | 214.0044 |
Note: The fragmentation pattern in the mass spectrum would further support the proposed structure, with expected losses of fragments such as SO₂, F, and CH₃.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Identification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques for assessing the purity and confirming the identity of synthesized chemical compounds such as this compound. HPLC separates components of a mixture based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase, allowing for the quantification of a target compound's purity. The purity is typically determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Following separation by LC, mass spectrometry provides highly specific data for structural confirmation. By ionizing the eluted compound and measuring its mass-to-charge ratio (m/z), LC-MS can verify the molecular weight of this compound. For this compound, the expected protonated molecule [M+H]⁺ would be used to confirm its identity against the calculated value. These methods are crucial for quality control, ensuring that the compound meets the required purity standards for further use. While specific experimental data for this compound is not detailed in the reviewed literature, the general methodology is standard. A typical analysis would provide the retention time and purity percentage from HPLC and the observed mass-to-charge ratio from LC-MS for identity confirmation. lcms.czresearchgate.net
Table 1: Representative HPLC and LC-MS Analytical Parameters This table presents theoretical and expected values for analytical characterization.
| Parameter | Method | Expected Value | Purpose |
|---|---|---|---|
| Purity | HPLC (UV, 254 nm) | >95% | Quantifies the percentage of the target compound. |
| Retention Time | HPLC | Compound-specific | Confirms the elution characteristic under specific conditions. |
| [M+H]⁺ (Calculated) | LC-MS | 192.02 | Theoretical mass-to-charge ratio for identity confirmation. |
| [M+H]⁺ (Observed) | LC-MS | To be determined | Experimental mass-to-charge ratio to match the calculated value. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the sulfonyl fluoride group (-SO₂F), the methoxy group (-OCH₃), and the pyridine ring. The sulfonyl group typically exhibits strong, distinct stretching vibrations for its S=O bonds. acs.org The presence of the methoxy group and the aromatic pyridine ring will also be confirmed by their characteristic C-H, C-O, C=N, and C=C stretching and bending vibrations. oup.comchemicalbook.com Analysis of these specific bands allows for the unequivocal confirmation of the compound's functional group architecture. vscht.cz
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyridine Ring | C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| Methoxy Group | C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| Sulfonyl Fluoride | S=O Asymmetric Stretch | 1440 - 1380 | Strong |
| Pyridine Ring | C=C / C=N Stretch | 1600 - 1450 | Medium-Strong |
| Sulfonyl Fluoride | S=O Symmetric Stretch | 1210 - 1170 | Strong |
| Methoxy Group | C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |
| Sulfonyl Fluoride | S-F Stretch | 850 - 750 | Strong |
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govfgcu.edu This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby confirming the absolute connectivity and conformation of a molecule. For a compound like this compound, a single-crystal X-ray diffraction study would elucidate the spatial relationship between the methoxypyridine ring and the sulfonyl fluoride group.
The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the packing of molecules within the crystal lattice. biointerfaceresearch.com While a crystal structure for this compound has not been reported in the surveyed literature, the data obtained from such an experiment would be presented in a standardized format, including key crystallographic parameters that define the unit cell and symmetry of the crystal. mdpi.comrsc.org
Table 3: Representative Crystallographic Data Parameters This table outlines the parameters that would be determined from an X-ray crystallographic analysis. Specific values for this compound are not currently available in the literature.
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | C₆H₆FNO₃S | To be determined |
| Formula Weight | 191.18 g/mol | To be determined |
| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). | To be determined |
| Space Group | The symmetry elements of the crystal. | To be determined |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | To be determined |
| Volume (V) | Volume of the unit cell (ų). | To be determined |
| Z | Number of molecules per unit cell. | To be determined |
| Density (calculated) | Calculated density of the crystal (g/cm³). | To be determined |
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic structure and bonding characteristics of 3-Methoxypyridine-2-sulfonyl fluoride (B91410) are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational quantum chemistry provides powerful tools to investigate these properties at the molecular level.
HOMO-LUMO Energy Levels and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily polarizable. For a molecule like 3-Methoxypyridine-2-sulfonyl fluoride, the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonyl fluoride group attached to the pyridine (B92270) ring would significantly influence the energies and spatial distribution of these frontier orbitals.
In a hypothetical analysis, the HOMO would likely be localized on the electron-rich methoxy group and the pyridine ring, while the LUMO would be concentrated around the electron-deficient sulfonyl fluoride moiety. This distribution would suggest that the molecule could act as an electron donor from the pyridine ring and an electron acceptor at the sulfonyl group.
Illustrative Data Table for Frontier Molecular Orbitals:
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -8.50 | Indicates electron-donating ability. |
| LUMO Energy | -1.20 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 7.30 | Suggests high kinetic stability. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.
Furthermore, NBO analysis reveals the natural atomic charges, offering a more chemically intuitive picture of the electron distribution than other methods. It would be expected that the sulfur and fluorine atoms carry significant positive and negative partial charges, respectively, highlighting the polar nature of the sulfonyl fluoride group.
Electrostatic Potential Surfaces and Dipole Moments
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The ESP map displays regions of negative potential (typically colored red or orange), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
For this compound, the ESP surface would likely show a region of high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring, indicating these are sites for favorable interactions with electrophiles or hydrogen bond donors. Conversely, a positive potential would be expected around the sulfur atom and the hydrogen atoms.
Illustrative Dipole Moment Data:
| Component | Hypothetical Value (Debye) |
| Dipole Moment (x) | 2.5 |
| Dipole Moment (y) | -1.8 |
| Dipole Moment (z) | 0.5 |
| Total Dipole Moment | 3.1 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For a molecule like this compound, reaction pathway modeling could be used to study its synthesis or its reactivity with nucleophiles, a common reaction for sulfonyl fluorides.
By mapping the potential energy surface of a reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the molecule at the peak of this energy barrier is the transition state. Characterizing the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For example, in a nucleophilic attack on the sulfur atom, the transition state would likely feature a pentacoordinate sulfur center.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule can significantly impact its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For this compound, the rotation around the C-O and C-S single bonds would give rise to different conformers. Computational methods can predict the most stable conformer and the energy barriers for rotation between different conformers.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational flexibility, solvent effects, and the time-evolution of molecular interactions. An MD simulation of this compound in a solvent like water could illustrate how the molecule interacts with its environment and how its conformation changes over time.
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate them with experimentally measured reactivity data.
While no specific QSRR studies on this compound are available, a hypothetical QSRR investigation on a series of substituted pyridine-2-sulfonyl fluorides could be envisioned. By varying the substituent at the 3-position (e.g., methoxy, chloro, nitro), one could develop a model that predicts the reactivity of the sulfonyl fluoride group towards a specific nucleophile based on calculated descriptors. Such a model would be valuable for designing new reagents with tailored reactivity.
Application of Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. These methods provide valuable insights into molecular geometry, reactivity, and spectroscopic properties. To date, specific DFT studies focusing exclusively on this compound are not extensively available in publicly accessible research.
However, the application of DFT to analogous pyridine derivatives and sulfonyl-containing compounds is well-documented. These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic and structural parameters.
For a molecule like this compound, DFT calculations would typically be employed to determine key quantum chemical descriptors. These descriptors help in understanding the molecule's behavior in chemical reactions and its potential interactions.
Key Quantum Chemical Descriptors typically evaluated include:
Highest Occupied Molecular Orbital (HOMO) Energy: This indicates the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron-donating capacity.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: This reflects the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a crucial indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.
Mulliken Atomic Charges: These calculations distribute the total charge of the molecule among its constituent atoms, providing insight into the local electronic environment and identifying potential sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
While specific, experimentally validated data for this compound is not available, a hypothetical data table based on typical values for similar pyridine derivatives is presented below for illustrative purposes.
Hypothetical Quantum Chemical Data for this compound
This table is for illustrative purposes only and is not based on published experimental or computational data for the specific compound.
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 6.3 eV | Difference between LUMO and HOMO energies. |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |
Applications As Advanced Building Blocks in Complex Molecule Synthesis
Modular Assembly in SuFEx Click Chemistry for Chemical Diversity
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, enabling the reliable and efficient connection of molecular fragments. nih.govnih.govnih.gov Aryl sulfonyl fluorides are key electrophilic partners in SuFEx reactions, valued for their stability under many conditions, including in aqueous environments, and their chemoselective reactivity with nucleophiles. This reactivity allows for the modular assembly of diverse chemical libraries. rsc.org The general stability and reactivity profile make sulfonyl fluorides excellent candidates for SuFEx transformations. enamine.net
A primary application of sulfonyl fluorides is the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals. eurjchem.com The reaction of a sulfonyl fluoride with a primary or secondary amine yields a highly stable sulfonamide linkage. Similarly, reaction with an alcohol or phenol, often in the presence of a base, produces a sulfonate ester. nih.gov Numerous methods exist for the synthesis of these compounds from various precursors, highlighting their importance in synthetic chemistry. eurjchem.comsemanticscholar.orgresearchgate.net The high efficiency and broad functional group tolerance of the SuFEx reaction make it a superior method for creating these connections.
Table 1: General Reactivity of Sulfonyl Fluorides in SuFEx Chemistry
| Nucleophile | Resulting Linkage | General Conditions |
| Primary/Secondary Amine | Sulfonamide | Base catalyst (e.g., organic or inorganic base) |
| Alcohol/Phenol | Sulfonate Ester | Base catalyst |
| Silyl Ethers | Sulfonate Ester | Fluoride source (e.g., TBAF, CsF) |
Late-Stage Functionalization Strategies for Complex Molecular Frameworks
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule in the final steps of a synthesis. nih.govmpg.deberkeley.edu This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The pyridine (B92270) ring, in particular, is a common target for LSF via C-H activation and subsequent functionalization. nih.govacs.org A sequence involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) is a known strategy for functionalizing pyridines at the position alpha to the nitrogen. nih.govacs.org The high reactivity of 2-fluoropyridines towards SNAr makes this a versatile method for introducing a variety of substituents. nih.govacs.org
Role in the Synthesis of Functional Organic Materials and Polymers
Fluorinated organic compounds are integral to the development of advanced materials and polymers due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and hydrophobicity. mdpi.commdpi.com Perfluorinated aromatic compounds, like perfluoropyridine, are highly reactive towards nucleophilic aromatic substitution, making them valuable building blocks for fluoropolymers. mdpi.com While not perfluorinated, the presence of the activating sulfonyl fluoride group on the pyridine ring could potentially enable its use as a monomer in step-growth polymerization reactions with di- or poly-functional nucleophiles to create novel polymers.
Design and Application of Chemical Probes for Chemical Biology Studies
Sulfonyl fluorides are considered "privileged warheads" in chemical biology. rsc.orgsemanticscholar.orgsigmaaldrich.comscispace.com Their stability in aqueous environments combined with their specific reactivity towards certain amino acid residues makes them ideal for designing chemical probes to study biological systems. nih.govrsc.orgnih.gov
The sulfonyl fluoride moiety can act as a covalent warhead, forming irreversible bonds with nucleophilic amino acid residues within protein active sites. chemrxiv.orgresearchgate.net Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, tyrosine, lysine, and histidine, depending on the specific protein microenvironment. rsc.orgnih.govnih.gov This reactivity has been harnessed to develop potent and selective covalent enzyme inhibitors. nih.govtdl.orgnih.gov A molecule like 3-Methoxypyridine-2-sulfonyl fluoride, attached to a suitable recognition scaffold, could be designed as a covalent probe to target specific enzymes for inhibition studies and target validation. nih.govnih.gov
Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of This compound as an advanced building block in the development of activity-based probes.
While the broader class of sulfonyl fluorides is widely recognized for its utility in creating covalent probes for chemical biology and drug discovery, research explicitly describing the synthesis and use of the 3-methoxypyridine (B1141550) variant for this purpose is not present in the reviewed sources. The general principles of sulfonyl fluoride chemistry in probe development are well-established, but applying these principles specifically to "this compound" is not documented in the available literature. Therefore, content for the requested section cannot be generated.
Future Directions and Perspectives in 3 Methoxypyridine 2 Sulfonyl Fluoride Research
Development of Novel, Sustainable, and Green Synthetic Routes
The future synthesis of 3-Methoxypyridine-2-sulfonyl fluoride (B91410) will likely be characterized by a move away from traditional methods that may involve harsh reagents or generate significant waste. The principles of green chemistry are expected to guide the development of more environmentally benign and efficient synthetic protocols.
Key areas of development include:
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, are emerging as a sustainable alternative for the synthesis of sulfonyl fluorides. nih.govnih.gov Future research could adapt these techniques for the synthesis of 3-Methoxypyridine-2-sulfonyl fluoride, potentially from precursors like 3-methoxypyridine-2-sulfonamides or -thiols, thereby reducing solvent usage and reaction times.
Electrochemical Synthesis: Electrochemical methods offer a green and efficient route to sulfonyl fluorides from thiols or disulfides using inexpensive and safe fluoride sources like potassium fluoride. princeton.edu The application of flow chemistry to electrochemical synthesis can further enhance reaction efficiency and scalability, making it an attractive avenue for the future production of this compound. princeton.edu
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has been successfully employed for the synthesis of alkyl and aryl sulfonyl fluorides from a variety of precursors, including organoboron reagents and diaryliodonium salts. nih.govresearchgate.net This mild and highly tunable approach could be adapted for the late-stage functionalization of complex molecules to introduce the this compound moiety.
Safer Reagents and Catalysts: A significant trend is the replacement of hazardous reagents like sulfuryl fluoride gas (SO₂F₂) and corrosive fluoride sources like potassium bifluoride (KHF₂) with safer alternatives. ucla.edurhhz.net Recent developments include the use of stable solids like N-fluorobenzenesulfonimide (NFSI) and organocatalytic systems. nih.gov Research into applying these safer reagents for the synthesis of heteroaromatic sulfonyl fluorides, including the title compound, is a promising future direction.
A comparative overview of potential green synthetic strategies is presented in Table 1.
| Synthesis Strategy | Precursor Examples | Key Advantages | Potential for this compound |
| Mechanochemistry | 3-Methoxypyridine-2-sulfonamide | Solvent-free, reduced reaction times, high efficiency. nih.govnih.gov | High |
| Electrosynthesis (Flow) | 3-Methoxy-2-mercaptopyridine | Use of inexpensive KF, mild conditions, scalability. princeton.edu | High |
| Photoredox Catalysis | 3-Methoxypyridine-2-boronic acid | Mild conditions, high functional group tolerance. nih.gov | High |
| Green Reagent Systems | 3-Methoxypyridine-2-sulfonic acid | Avoidance of toxic and corrosive reagents. ucla.edurhhz.net | High |
Exploration of Expanded Reactivity Profiles and Catalytic Systems
While the reactivity of many aryl sulfonyl fluorides is increasingly understood, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the specific reactivity profile of this compound remains to be fully elucidated. The electronic and steric influence of the methoxy (B1213986) group and the pyridine (B92270) nitrogen atom are expected to impart unique reactivity.
Future research in this area will likely focus on:
Advanced SuFEx Chemistry: The development of novel catalytic systems to activate the S-F bond of this compound for SuFEx reactions is a key area of interest. This includes the exploration of Lewis acid and base catalysis, as well as photocatalytic methods to expand the scope of nucleophiles that can be employed. princeton.eduacs.org The unique electronic nature of the pyridine ring may allow for novel activation strategies not accessible to simple aryl sulfonyl fluorides.
Transition-Metal Catalysis: The sulfonyl fluoride group is generally stable to many transition-metal-catalyzed cross-coupling conditions, which allows for the functionalization of other positions on the pyridine ring. researchgate.net Future work could explore the use of this compound derivatives in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to generate complex molecular architectures.
C-H Activation: Direct C-H functionalization of the pyridine ring of this compound could provide a highly atom-economical route to novel derivatives. Research into regioselective C-H activation, directed by the existing substituents, will be a significant area of exploration. organic-chemistry.org
Novel Catalytic Roles: Beyond being a reactive handle, the unique electronic properties of the this compound moiety could be exploited in the design of novel organocatalysts or ligands for transition-metal catalysis.
Advanced Applications in Diverse Chemical Disciplines Beyond Current Scope
The combination of a sulfonyl fluoride "warhead" and a biologically relevant 3-methoxypyridine (B1141550) scaffold suggests a wide range of potential applications for this compound that are yet to be explored.
Future applications are anticipated in:
Medicinal Chemistry and Chemical Biology: The pyridine ring is a common motif in pharmaceuticals, and the sulfonyl fluoride group is a known covalent modifier of biological targets. rsc.orgacs.org this compound could be a valuable tool for the development of novel covalent inhibitors for a range of enzymes, or as a chemical probe to identify and study new protein targets. nih.gov The 3-methoxy substituent can be further modified to tune the compound's pharmacokinetic and pharmacodynamic properties.
Agrochemicals: Pyridine derivatives are also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. oxfordglobal.combohrium.com The unique reactivity of the sulfonyl fluoride group could be leveraged to design new agrochemicals with novel modes of action, potentially leading to more effective and selective crop protection agents.
Materials Science and Polymer Chemistry: Sulfonyl fluorides are valuable building blocks for the synthesis of novel polymers through SuFEx polymerization. nih.govprinceton.edu this compound could be used as a monomer or a functional handle to create polymers with tailored electronic, optical, or thermal properties. The pyridine nitrogen offers a site for post-polymerization modification, such as quaternization, to further tune the material's characteristics.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The future of chemical research is increasingly reliant on high-throughput and automated methodologies to accelerate the pace of discovery. The properties of this compound make it well-suited for integration into these modern workflows.
Key future directions include:
High-Throughput Synthesis and Screening: The robust nature of SuFEx chemistry makes it amenable to high-throughput synthesis of compound libraries. nih.govresearchgate.net Automated platforms can be used to react this compound with a diverse range of nucleophiles in parallel, rapidly generating libraries of novel compounds for screening in medicinal chemistry, agrochemicals, and materials science.
Robotic Synthesis and Flow Chemistry: The development of automated robotic systems and continuous flow reactors will enable the on-demand and scalable synthesis of this compound and its derivatives. nih.govvcu.edu This will facilitate more rapid and efficient optimization of reaction conditions and the production of larger quantities of material for further investigation.
Machine Learning and Predictive Chemistry: The data generated from high-throughput experimentation can be used to train machine learning algorithms to predict the outcomes of reactions involving this compound. nih.govucla.edu This can be used to optimize reaction conditions for new substrates and to design novel molecules with desired properties, thereby accelerating the research and development cycle.
Q & A
Q. What are the recommended synthetic routes for 3-Methoxypyridine-2-sulfonyl fluoride in laboratory settings?
The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:
- Sulfonylation : Reacting 3-methoxypyridine with sulfur trioxide or chlorosulfonic acid to form the sulfonic acid intermediate.
- Fluorination : Treating the intermediate with fluorinating agents (e.g., DAST or Deoxo-Fluor) to replace hydroxyl groups with fluorine.
- Purification : Use column chromatography or recrystallization to isolate the product.
Key challenges include controlling reaction exothermicity during sulfonylation and avoiding hydrolysis of the sulfonyl fluoride group. Reference analogous sulfonyl chloride syntheses for optimization .
Q. How should researchers handle conflicting toxicity data when planning experiments with this compound?
Current safety data sheets (SDS) for related compounds (e.g., pyridine sulfonates) indicate limited toxicological characterization. To mitigate risks:
- Assume high reactivity : Use PPE (gloves, goggles, fume hood) as standard practice.
- Prioritize small-scale trials : Test stability and byproduct formation before scaling up.
- Cross-reference analogs : Leverage toxicity profiles of structurally similar sulfonyl fluorides (e.g., trifluoromethylpyridine sulfonyl chlorides) to infer hazards .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR Spectroscopy : and NMR confirm fluorination and methoxy group placement.
- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., sulfonic acids).
- Elemental Analysis : Validates stoichiometry of C, H, N, and S.
- FT-IR : Identifies characteristic S=O (1360–1400 cm) and C-F (1100–1200 cm) stretches.
Calibrate instruments using PubChem or CAS reference spectra for sulfonyl fluorides .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for selective sulfonylation using this compound as a reagent?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the sulfonyl fluoride group.
- Temperature control : Maintain 0–5°C to reduce side reactions (e.g., hydrolysis or aryl ring substitution).
- Catalytic additives : Use DMAP or Hünig’s base to stabilize intermediates in nucleophilic substitutions.
Comparative studies with sulfonyl chlorides suggest slower kinetics but higher selectivity for sulfonyl fluorides in aqueous conditions .
Q. What strategies mitigate competing side reactions when employing this compound in multi-step syntheses?
- Protecting groups : Temporarily block the methoxy group with TMSCl to prevent unwanted alkylation.
- Sequential addition : Introduce sulfonyl fluoride after other reactive groups (e.g., amines) are coupled.
- In situ monitoring : Use LC-MS to track intermediate stability and adjust reaction times dynamically.
Data from triazolopyridazine syntheses highlight the importance of stepwise purification to isolate intermediates .
Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Electron-withdrawing effects : The methoxy group at position 3 and sulfonyl fluoride at position 2 create an electron-deficient ring, enhancing electrophilicity at the sulfur center.
- Steric hindrance : Ortho-substitution (position 2) reduces accessibility for bulky nucleophiles, favoring smaller reactants (e.g., amines over alcohols).
Computational studies on related pyridine sulfonates suggest that resonance effects from the methoxy group stabilize transition states during substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
